REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:11]=1[C:12]#[N:13].C(O)(C(F)(F)F)=O>>[Br:8][C:15]1[C:14]([CH3:18])=[C:11]([C:10]([F:9])=[CH:17][CH:16]=1)[C:12]#[N:13]
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Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
191.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C
|
Name
|
|
Quantity
|
553 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOAc Hexanes
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Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hours
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
the organic layers were washed with 1N NaOH twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered
|
Type
|
WASH
|
Details
|
washed with 5% EtOAc/Hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |